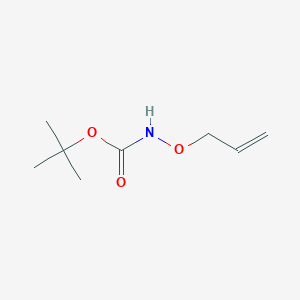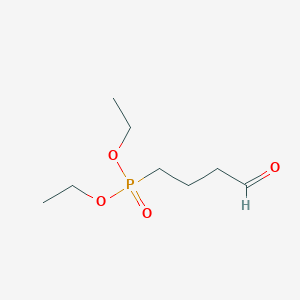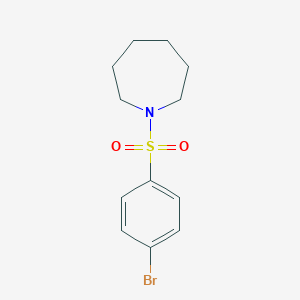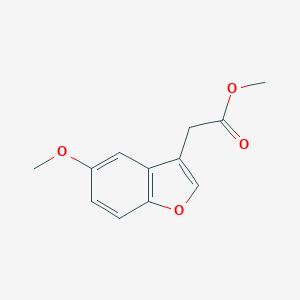![molecular formula C9H12N2O B175374 (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine CAS No. 146949-50-0](/img/structure/B175374.png)
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
描述
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a pyran ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst to form the pyrano[2,3-b]pyridine core. Subsequent reduction and functionalization steps yield the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amine derivatives.
科学研究应用
Chemistry
In chemistry, (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various applications.
作用机制
The mechanism of action of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine): Similar structure but with an amine group at a different position.
(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate: A derivative with an ester functional group.
Uniqueness
(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity and interactions, making it distinct from other similar compounds.
属性
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFDZYGZQFXJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599962 | |
| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146949-50-0 | |
| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
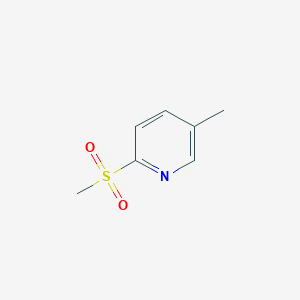
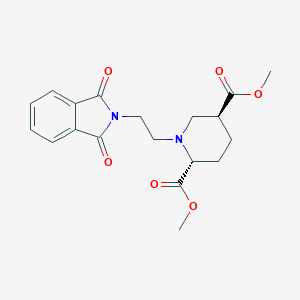
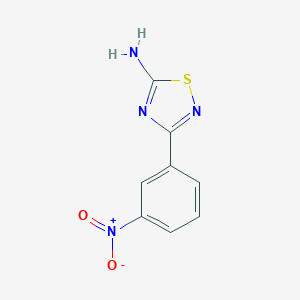
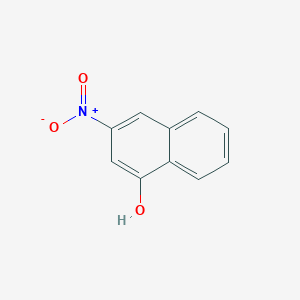
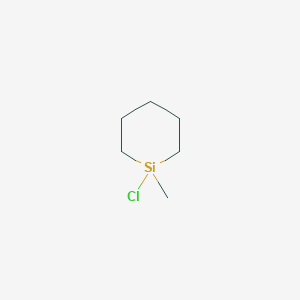
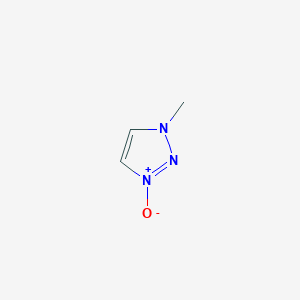
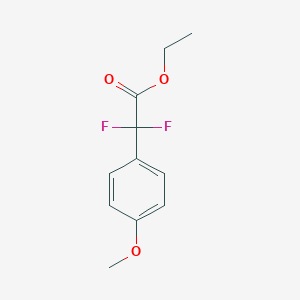
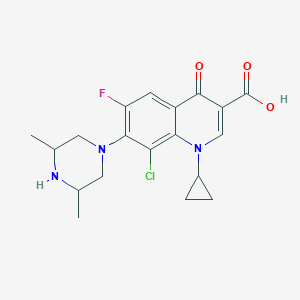

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
